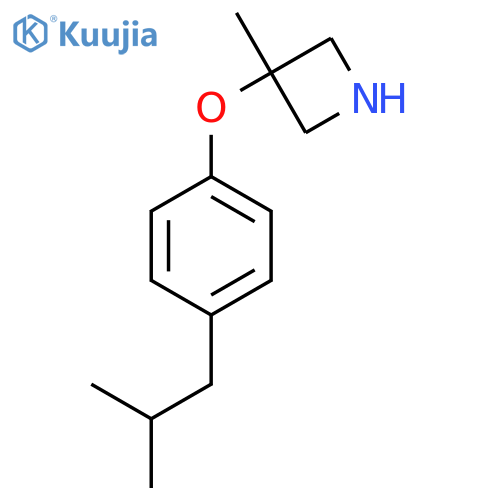Cas no 2229333-58-6 (3-methyl-3-4-(2-methylpropyl)phenoxyazetidine)

2229333-58-6 structure
商品名:3-methyl-3-4-(2-methylpropyl)phenoxyazetidine
3-methyl-3-4-(2-methylpropyl)phenoxyazetidine 化学的及び物理的性質
名前と識別子
-
- 3-methyl-3-4-(2-methylpropyl)phenoxyazetidine
- EN300-1773117
- 2229333-58-6
- 3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
-
- インチ: 1S/C14H21NO/c1-11(2)8-12-4-6-13(7-5-12)16-14(3)9-15-10-14/h4-7,11,15H,8-10H2,1-3H3
- InChIKey: QEMCQICSIJRCLB-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)CC(C)C)C1(C)CNC1
計算された属性
- せいみつぶんしりょう: 219.162314293g/mol
- どういたいしつりょう: 219.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-methyl-3-4-(2-methylpropyl)phenoxyazetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1773117-10.0g |
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine |
2229333-58-6 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1773117-0.1g |
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine |
2229333-58-6 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1773117-0.25g |
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine |
2229333-58-6 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1773117-1.0g |
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine |
2229333-58-6 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1773117-10g |
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine |
2229333-58-6 | 10g |
$5037.0 | 2023-09-20 | ||
| Enamine | EN300-1773117-5.0g |
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine |
2229333-58-6 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1773117-0.5g |
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine |
2229333-58-6 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1773117-1g |
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine |
2229333-58-6 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1773117-5g |
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine |
2229333-58-6 | 5g |
$3396.0 | 2023-09-20 | ||
| Enamine | EN300-1773117-2.5g |
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine |
2229333-58-6 | 2.5g |
$2295.0 | 2023-09-20 |
3-methyl-3-4-(2-methylpropyl)phenoxyazetidine 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
2229333-58-6 (3-methyl-3-4-(2-methylpropyl)phenoxyazetidine) 関連製品
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
